Ethyl 6H-furo[2,3-E]indole-7-carboxylate
Description
Strategic Importance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems are integral to drug discovery and materials science. airo.co.inias.ac.in The fusion of multiple rings creates rigid, often planar structures that can interact with biological targets with high specificity. ias.ac.in This structural complexity also allows for the fine-tuning of electronic and physical properties, leading to the development of novel therapeutic agents and functional materials. airo.co.inias.ac.in
The indole (B1671886) nucleus is one of the most important heterocyclic scaffolds in medicinal chemistry. nih.gov It is a core component of the essential amino acid tryptophan and is found in a vast number of natural products and synthetic compounds with significant biological activity. nih.govresearchgate.net The indole framework is considered a "privileged" structure, as its derivatives are known to bind to numerous types of receptors and enzymes. Consequently, indole-containing compounds have been developed into drugs with a wide range of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govchula.ac.th The versatility of the indole ring allows it to serve as a building block for complex alkaloids and as a key pharmacophore in the design of new therapeutic agents. chula.ac.thmdpi.com
Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom. utripoli.edu.ly The process of "annulation," or fusing a furan ring onto another aromatic system, can significantly alter the parent molecule's properties. nih.gov Furan annulation extends the π-conjugated system, which can tune the molecule's electronic and photophysical characteristics, such as absorption and emission spectra. nih.govnih.gov This strategy is employed in materials science to create novel organic semiconductors and chromophores. nih.gov In medicinal chemistry, the incorporation of a furan ring can modify a compound's solubility, polarity, and ability to form hydrogen bonds, potentially enhancing its pharmacokinetic profile and binding affinity to biological targets. utripoli.edu.ly
The Furo[2,3-e]indole architecture represents the fusion of a furan ring and an indole ring system. This combination brings together the structural and electronic features of both heterocycles into a single, rigid, tricyclic framework. Such fused systems are of significant academic interest as they provide a platform for developing novel compounds with potentially unique biological activities, stemming from the synergistic or complementary properties of the fused moieties. The synthesis of these systems often involves multi-step reactions, and their study contributes to the broader understanding of cascade reactions and the functionalization of complex heterocycles. unimi.it Research into furoindole derivatives explores their potential as scaffolds for new pharmaceuticals, leveraging the established biological importance of the parent indole and furan rings. nih.gov
Academic Positioning of Ethyl 6H-furo[2,3-E]indole-7-carboxylate
Within the large family of indole derivatives, this compound is a specific, functionalized member of the furoindole class. Its academic positioning is defined by its distinct structural features and its role as a synthetic intermediate or a target molecule for biological screening.
This compound is classified as a substituted, fused N,O-heterocycle. Its core is the furo[2,3-e]indole system, and it is further functionalized with an ethyl carboxylate group at the 7-position.
Key Structural Features:
Fused Tricyclic Core: A planar system consisting of a benzene (B151609) ring, a pyrrole (B145914) ring (from the indole), and a furan ring fused together.
Indole Nitrogen: The nitrogen atom at the 6-position, designated by the "6H" in the name, is a key feature of the indole portion.
Ethyl Carboxylate Group: An ester functional group (-COOCH₂CH₃) is attached at position 7. This group can influence the molecule's solubility and act as a handle for further chemical modifications. mdpi.com The presence of the ester is critical, as it can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₃ |
| CAS Number | 1447607-58-0 bldpharm.com |
| Core Structure | Furo[2,3-e]indole |
| Key Functional Group | Ethyl carboxylate |
The investigation of this compound is driven by several rationales rooted in medicinal chemistry and organic synthesis. The primary motivation is the exploration of new chemical space for drug discovery. Given the well-documented biological activities of both indole and furan derivatives, their fusion into a single molecule creates a novel scaffold that may exhibit unique or enhanced pharmacological properties. nih.govutripoli.edu.ly
Researchers synthesize compounds like this to build libraries of related molecules for high-throughput screening against various biological targets. The ethyl carboxylate group is particularly useful in this context, as it allows for the creation of a series of derivatives (e.g., amides, other esters) to establish structure-activity relationships (SAR). Therefore, the compound serves as a key building block for producing more complex molecules and as a probe for exploring the therapeutic potential of the furo[2,3-e]indole class.
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3 |
InChI Key |
PZJIEYMSXMTNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 E Indole Core and Ethyl 6h Furo 2,3 E Indole 7 Carboxylate Derivatives
Foundational Strategies for Indole (B1671886) Ring Construction
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, leading to the development of numerous synthetic methods for its construction. These can be broadly categorized into classical name reactions and modern catalytic approaches.
For over a century, a set of robust and reliable reactions has formed the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain indispensable in the organic chemist's toolkit.
The Fischer Indole Synthesis , discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method. unimi.itresearchgate.netnih.gov It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. unimi.itunipr.it The reaction proceeds through a key nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. unimi.itresearchgate.net A variety of Brønsted and Lewis acids can be employed as catalysts. researchgate.net
The Reissert Indole Synthesis provides a route to indole-2-carboxylic acids and their derivatives. nih.gov The process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. nih.gov The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, commonly using zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield the parent indole. nih.govmdpi.com
The Larock Indole Synthesis , a more modern classical approach, utilizes a palladium catalyst for the heteroannulation of an o-iodoaniline with a disubstituted alkyne. vulcanchem.comacs.org This one-pot reaction is highly versatile and tolerates a wide range of functional groups. The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the 2,3-disubstituted indole. vulcanchem.com
The Hemetsberger Indole Synthesis (also known as the Hemetsberger–Knittel synthesis) is a thermal decomposition reaction. nih.govacs.org It converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. nih.gov The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism remains under investigation. nih.govbeilstein-journals.org While it can provide good yields, its application is somewhat limited by the stability and synthesis of the azido (B1232118) starting material. nih.gov
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Mechanistic Step | Primary Product |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis), Heat | nih.govnih.gov-Sigmatropic Rearrangement | Substituted Indoles |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Base (e.g., KOEt), then Reductive Cyclization (e.g., Zn/HOAc) | Reductive Cyclization | Indole-2-carboxylic acids |
| Larock | o-Iodoaniline, Disubstituted Alkyne | Palladium Catalyst (e.g., Pd(OAc)2), Base | Palladium-catalyzed Heteroannulation | 2,3-Disubstituted Indoles |
| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Thermal Decomposition | Nitrene Intermediate Formation | Indole-2-carboxylic esters |
In recent decades, significant advancements in catalysis have led to the development of more efficient, selective, and environmentally benign methods for indole synthesis. These modern approaches often operate under milder conditions and exhibit broader functional group tolerance compared to their classical counterparts.
Transition-metal catalyzed syntheses have become a cornerstone of modern organic chemistry. Palladium-catalyzed reactions, beyond the Larock synthesis, are widely used, including methods based on Sonogashira coupling followed by cyclization. rsc.orgexaly.com Catalysts based on other transition metals such as rhodium, ruthenium, copper, and cobalt have also been successfully employed for various intramolecular and intermolecular cyclizations to form the indole ring. rsc.orgnih.gov These reactions often proceed via mechanisms like C-H activation, cross-dehydrogenative coupling, and cascade reactions, allowing for the construction of highly substituted indoles from diverse starting materials. rsc.orgnih.gov
Metal-free methodologies have gained traction as a sustainable alternative, avoiding the cost and potential toxicity associated with transition metals. organic-chemistry.org These strategies can involve the use of organocatalysts, Brønsted or Lewis acids, or reagents like iodine to promote cyclization. smolecule.com Metal-free approaches for C-C and C-N bond formation to construct the indole ring are an active area of research. nih.gov For example, metal-free C-H amination of N-Ts-2-alkenylanilines using an oxidant like DDQ has been developed to afford a range of substituted indoles. pharmaguideline.com Another approach involves the reaction of 2-fluorotoluenes and nitriles in the presence of a strong base to construct 2-arylindoles through a domino reaction sequence. researchgate.net
Chemical Synthesis of the Furo[2,3-E]indole Scaffold
The fusion of a furan (B31954) ring to the indole core at the 'e' face (across the C4 and C5 positions) creates the specific furo[2,3-e]indole scaffold. The synthesis of this system requires precise control over regiochemistry, often involving the construction of one heterocycle onto a pre-existing one.
Annulation and cyclization reactions are primary strategies for building fused heterocyclic systems. For furoindoles, this typically involves forming the furan ring onto a substituted indole precursor. While specific literature on the furo[2,3-e]indole isomer is limited, general principles can be drawn from the synthesis of other furoindoles and furan systems.
One common approach involves the cyclization of an indole bearing a suitable functional group at the 4- or 5-position. For instance, a palladium-catalyzed process has been reported for the synthesis of fused furo[3,4-b]indol-1-ones, which involves an initial cyclization to form the indole moiety followed by carbon monoxide insertion and a second annulation to build the lactone (a dihydrofuranone) ring. unipr.it Similar strategies, starting with a 4-hydroxyindole (B18505) or a 5-functionalized indole, could be envisioned. The Paal-Knorr synthesis, a classic method for furan formation from 1,4-dicarbonyl compounds under acidic conditions, could also be adapted. pharmaguideline.com An indole substituted with a 1,4-dicarbonyl moiety at the 4,5-positions could theoretically undergo acid-catalyzed dehydration and cyclization to form the fused furan ring.
Gold-catalyzed reactions have also emerged as powerful tools for synthesizing complex indoles and fused systems. unimi.it The reaction of 4H-furo[3,2-b]indoles with oxyallyl cations has been shown to produce cyclohepta[b]indole derivatives through a dearomative (4+3) cycloaddition, demonstrating the utility of pre-formed furoindoles in further skeletal diversification. acs.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov While specific MCRs for the direct synthesis of the furo[2,3-e]indole scaffold are not prominently reported, isocyanide-based MCRs like the Ugi and Passerini reactions are well-known for producing diverse heterocyclic structures. nih.govmdpi.com
One-pot syntheses, which involve sequential reactions in a single flask without isolation of intermediates, offer similar advantages in efficiency. A one-pot relay catalysis approach has been used to create divergent syntheses of furo[3,4-b]indoles from 3-(2-aminophenyl)-1,4-enynols, highlighting the power of cascade reactions in building fused systems. rsc.org Similarly, a chemoselective one-pot synthesis of indole–pyrrole (B145914) hybrids has been developed via a formal [3+2] cycloaddition, a strategy that could potentially be adapted for furan ring formation. rsc.org
Directed Synthesis and Functionalization of Ethyl 6H-furo[2,3-E]indole-7-carboxylate
The specific synthesis of this compound requires a targeted approach that builds the furo[2,3-e]indole core and installs the ethyl carboxylate group at the correct position.
A reported synthetic pathway for a related analog, ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate, starts from an appropriately substituted indole precursor. vulcanchem.com The key step in this synthesis is the construction of the fused furan ring. This is achieved through a cyclization reaction utilizing reagents such as sodium ethoxide and ethyl 2-mercaptoacetate. vulcanchem.com This suggests a strategy involving the initial formation of a thioester intermediate on the indole ring, which then undergoes cyclization and subsequent oxidation or desulfurization to yield the aromatic furan moiety. vulcanchem.com Following the formation of the furoindole core, the final ethyl carboxylate group can be installed, for example, through a reaction with ethyl chloroformate in a process known as esterification. vulcanchem.com Lewis acids like zinc chloride may be used to facilitate the furan ring formation. vulcanchem.com
The functionalization of the pre-formed furoindole system is also a viable strategy. The indole nucleus and its fused derivatives are amenable to various electrophilic substitution reactions. Furthermore, the presence of both fluorine and iodine atoms in related structures, such as ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate, indicates that halogenation is a feasible functionalization step. smolecule.com The iodine atom, in particular, serves as a versatile handle for introducing further diversity through cross-coupling reactions. smolecule.com The ethyl carboxylate group itself can be modified; for instance, it can undergo hydrazinolysis to form a carbohydrazide, which can then be used to construct further heterocyclic rings. mdpi.comresearchgate.net
Esterification Pathways for Carboxylate Group Introduction at C-7
The introduction of the ethyl carboxylate group at the C-7 position of the 6H-furo[2,3-e]indole core is a critical step in the synthesis of the title compound. This is typically achieved through the esterification of the corresponding 6H-furo[2,3-e]indole-7-carboxylic acid. Two of the most common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve reacting 6H-furo[2,3-e]indole-7-carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. chemistrysteps.comjk-sci.com Alternatively, the removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. organic-chemistry.org
Steglich Esterification
For substrates that may be sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a milder alternative. rsc.orgorganic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgwikipedia.org
The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species. organic-chemistry.org This species is then readily attacked by the alcohol (ethanol in this case) to furnish the ester, regenerating the DMAP catalyst. A key advantage of this method is that it proceeds under neutral and mild conditions, often at room temperature, making it suitable for a wider range of functionalized and sensitive substrates. rsc.orgwikipedia.org The reaction also forms a stable urea (B33335) byproduct (dicyclohexylurea if DCC is used) which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org
| Feature | Fischer-Speier Esterification | Steglich Esterification |
|---|---|---|
| Reagents | Excess alcohol (Ethanol), Strong acid catalyst (e.g., H₂SO₄, HCl) | Alcohol (Ethanol), Coupling agent (e.g., DCC, DIC), Catalyst (DMAP) |
| Conditions | Acidic, often requires heating (reflux) | Neutral, typically room temperature |
| Byproducts | Water | Urea derivative (e.g., Dicyclohexylurea) |
| Advantages | Inexpensive reagents, suitable for large-scale synthesis | Mild reaction conditions, suitable for acid-sensitive substrates, high yields |
| Disadvantages | Harsh acidic conditions, equilibrium reaction | More expensive reagents, formation of urea byproduct can sometimes complicate purification |
Regioselective Functionalization of Furo[2,3-E]indole Core
The furo[2,3-e]indole core is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of such reactions is influenced by the electron-donating nature of the nitrogen atom in the indole moiety and the oxygen atom in the furan ring.
In the parent indole ring system, electrophilic substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). However, in the furo[2,3-e]indole system, the positions available for substitution on the indole part are C4 and C5, and on the furan part are C2 and C3. The precise location of electrophilic attack will be determined by the relative electron density at these positions and the stability of the corresponding reaction intermediates.
While specific studies on the regioselective functionalization of the 6H-furo[2,3-e]indole core are not extensively documented, predictions can be made based on the known reactivity of indole and furan. The indole C4 and C5 positions are ortho and para to the nitrogen atom, respectively, and are therefore activated towards electrophilic attack. Similarly, the C2 and C3 positions of the furan ring are activated by the adjacent oxygen atom.
Based on a comprehensive search of available scientific literature, detailed experimental analytical and spectroscopic data for the specific compound This compound is not publicly available.
While research exists on related but structurally distinct isomers such as furo[2,3-b]indoles, furo[3,2-e]indoles, and furo[2,3-g]indoles, the specific characterization data required to populate the requested article outline for this compound—including high-resolution NMR, mass spectrometry, IR/UV-Vis spectroscopy, and X-ray crystallography—could not be located.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline and focuses solely on the specified compound.
Biological Evaluation Methodologies and Mechanistic Studies of Furo 2,3 E Indole Derivatives
In Vitro Assessment of Molecular Target Interactions
The initial evaluation of furo[2,3-e]indole derivatives typically involves in vitro assays to determine their direct interactions with specific molecular targets. These assays are crucial for understanding the mechanism of action at a molecular level.
While specific enzyme inhibition data for Ethyl 6H-furo[2,3-E]indole-7-carboxylate is not extensively available in the public domain, studies on closely related analogs provide insights into the potential enzymatic targets of this class of compounds. For instance, a fluorinated analog, Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate, has been investigated for its biological activities.
Mechanistic studies on this analog suggest that its pro-apoptotic effects in cancer cell lines may be linked to the inhibition of enzymes such as myeloperoxidase and 5-lipoxygenase, which are implicated in tumor progression. vulcanchem.com The pro-apoptotic activity of Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate was demonstrated in HT-1080 fibrosarcoma cells, where it exhibited an IC₅₀ of 33.69 µM. vulcanchem.com
Other related furoindole scaffolds have also been explored for their enzyme inhibitory potential. For example, derivatives of furo[2,3-b]indol-3a-ol have been synthesized and investigated as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
Table 1: Enzyme Inhibition Data for a Furo[2,3-e]indole Analog
| Compound | Cell Line | Activity | IC₅₀ | Potential Enzyme Targets |
| Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate | HT-1080 fibrosarcoma | Pro-apoptotic | 33.69 µM | Myeloperoxidase, 5-lipoxygenase |
A thorough review of the scientific literature did not yield specific data on receptor binding and modulation studies for this compound or its close derivatives. This indicates a potential area for future research to explore the interaction of this compound with various receptors.
There is currently a lack of publicly available data from studies determining the protein-ligand binding affinity of this compound. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization assays would be valuable in quantifying the binding affinity of this compound to specific protein targets.
Cellular and Sub-Cellular Mechanistic Investigations
To understand the biological effects of furo[2,3-e]indole derivatives within a biological system, cellular and sub-cellular mechanistic investigations are essential.
Cell-based assays are critical for assessing the functional consequences of molecular target interactions. As mentioned previously, the analog Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate has demonstrated pro-apoptotic activity in cancer cells. vulcanchem.com Apoptosis, or programmed cell death, is a key biological response, and its induction is a hallmark of many anticancer agents. The ability of this analog to induce apoptosis suggests its potential to modulate cellular pathways involved in cell survival and death.
While preliminary studies on analogs of this compound suggest potential enzyme targets, further research is required for definitive target identification and validation in cellular systems for this specific compound. Modern chemical biology approaches, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), could be employed to identify the direct cellular targets of this compound and validate its mechanism of action.
Chemical Biology Applications of the Furoindole Scaffold
The furoindole scaffold, a privileged heterocyclic framework, has garnered significant attention in the field of chemical biology. Its unique structural and electronic properties make it an attractive core for the development of sophisticated molecular tools designed to interrogate and manipulate biological systems. The versatility of the furoindole nucleus allows for its incorporation into chemical probes for sensing and imaging, as well as its use as a foundational element in the design of hybrid molecules with tailored biological activities.
Development of Chemical Probes for Biological Systems
The intrinsic fluorescence properties of certain indole (B1671886) derivatives make the furoindole scaffold a promising candidate for the development of chemical probes. These probes are instrumental in visualizing and quantifying biological molecules and processes in real-time. Indole-based fluorescent probes, for instance, have been successfully designed for the detection of specific analytes and for pH sensing. nih.gov The design of such probes often follows the donor-π-acceptor (D-π-A) concept, where the furoindole core can act as the central π-conjugated system.
The development of fluorescent probes from the furoindole scaffold can be envisioned through strategic functionalization. For example, the introduction of specific recognition moieties can enable the selective detection of biologically important species such as metal ions, reactive oxygen species (ROS), or specific enzymes. The fluorescence output of the probe would be modulated upon interaction with the target analyte, providing a measurable signal. This "Off-On" or "On-Off" switching mechanism is a key feature of effective fluorescent probes. mdpi.com
Moreover, the furoindole scaffold can be engineered to create probes that are sensitive to changes in their microenvironment, such as polarity or pH. nih.gov This is achieved by incorporating functional groups that can be protonated or deprotonated, or by designing molecules with significant solvatochromic properties. Such probes are valuable for studying cellular compartments and understanding physiological and pathological processes at the subcellular level.
Table 1: Potential Furoindole-Based Chemical Probes and Their Applications
| Probe Type | Target Analyte/Process | Potential Application |
| Ion-Selective Probe | Metal Cations (e.g., Cu²⁺, Zn²⁺) | Studying metalloprotein function and ion homeostasis |
| ROS-Responsive Probe | Hypochlorite (OCl⁻), Peroxynitrite (ONOO⁻) | Investigating oxidative stress and inflammation |
| pH Sensor | Protons (H⁺) | Mapping pH gradients in cellular organelles |
| Enzyme-Activated Probe | Specific enzyme activity | Visualizing enzyme localization and activity |
| Polarity-Sensitive Probe | Changes in solvent polarity | Imaging lipid droplets and cell membranes |
Scaffold Hybridization and Molecular Design for Targeted Biological Modulation
Scaffold hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule. nih.govmdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with multi-target activity. The furoindole scaffold serves as an excellent platform for such molecular design due to its synthetic tractability and its presence in numerous biologically active compounds.
The concept of molecular hybridization can be applied to the furoindole scaffold to develop novel therapeutics with tailored biological functions. For instance, by fusing the furoindole core with other known pharmacophores, it is possible to design hybrid molecules that target specific biological pathways with high precision. This strategy has been successfully employed to create multi-targeting drugs for complex diseases like cancer. nih.gov
One approach involves linking the furoindole scaffold to a moiety that recognizes a specific protein or cellular target. This can enhance the potency and selectivity of the parent molecule. For example, hybridization of a furoindole derivative with a known kinase inhibitor fragment could lead to a potent and selective inhibitor of a specific kinase involved in a disease pathway.
Another strategy is to combine the furoindole scaffold with a functional group that imparts a desired physicochemical property, such as improved water solubility or cell permeability. This can enhance the drug-like properties of the resulting hybrid molecule, making it a more viable candidate for further development. The design of such hybrids often involves the use of molecular modeling and computational chemistry to predict the binding interactions and pharmacokinetic properties of the new entities.
Table 2: Examples of Scaffold Hybridization Strategies Involving Furan (B31954) and Indole Derivatives
| Hybrid Molecule Class | Combined Pharmacophores | Targeted Biological Effect | Reference |
| Furan-N-heterocycle Hybrids | Furan and Pyrrolidine/Piperidine | Anti-inflammatory and antioxidant activity | mdpi.com |
| Pyrrole-Pyrazole Hybrids | Pyrrole (B145914) and Pyrazole | Antimicrobial and anticancer activity | nih.gov |
| Indole-based Hybrids | Indole and various pharmacophores | Targeting Bcl-2 for cancer treatment | nih.gov |
| Purine-Coumarin Hybrids | Purine and Coumarin | Antioxidant and enzyme inhibitory activity | openmedicinalchemistryjournal.com |
Future Research Perspectives and Emerging Directions for Furo 2,3 E Indole Chemistry
Sustainable and Green Chemistry Approaches in Furo[2,3-E]indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like furo[2,3-e]indoles to minimize environmental impact and enhance efficiency. researchgate.net Future research will likely focus on developing methodologies that are not only high-yielding but also environmentally benign. researchgate.net
Key directions in this area include:
Multicomponent Reactions (MCRs): Innovative one-pot, two-step MCRs are being developed for the de novo assembly of indole (B1671886) cores from inexpensive and readily available starting materials. rsc.org These reactions often proceed under mild conditions, use ethanol (B145695) as a benign solvent, and avoid the need for metal catalysts. rsc.org
Aqueous Media: The use of water as a reaction medium is a cornerstone of green synthesis. researchgate.net Ultrasound-promoted synthesis in aqueous media has been shown to improve reaction rates and yields for heterocyclic compounds. nih.gov Catalyst-free approaches in water at elevated temperatures are also being explored for the efficient synthesis of related furo[2,3-d]pyrimidines. researchgate.net
Recyclable Catalysis: The development of practical and robust catalytic systems, such as Cu/Fe co-catalysis in water, allows for the efficient synthesis of fused N-heterocycles. researchgate.netrsc.org A significant advantage of these systems is the ability to recycle the aqueous catalyst and medium multiple times while maintaining high catalytic activity, which aligns with sustainable chemistry principles. researchgate.netrsc.org
Energy-Efficient Methods: The application of microwave irradiation and ultrasound energy continues to be a promising strategy. researchgate.netnih.gov These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods, contributing to more energy-efficient synthetic processes. nih.gov
Table 1: Comparison of Green Synthesis Methodologies for Indole and Related Heterocycles
| Methodology | Key Features | Advantages | Source(s) |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis from simple precursors | High atom economy, mild conditions, no metal catalyst | rsc.org |
| Aqueous Sonication | Ultrasound irradiation in water | Improved reaction rates and yields, environmentally benign | nih.gov |
| Recyclable Catalysis | Cu/Fe co-catalyst in water | Catalyst and medium can be reused, base- and oxidant-free | researchgate.netrsc.org |
Advanced Computational Design for Rational Drug Discovery and Development
Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective design of new therapeutic agents. emanresearch.org For furo[2,3-e]indole derivatives, in silico techniques are crucial for identifying promising drug candidates and understanding their mechanisms of action.
Future computational efforts will likely concentrate on:
Structure-Based Drug Design (SBDD): With the increasing availability of 3D protein structures, SBDD approaches like molecular docking are used to predict how furo[2,3-e]indole derivatives bind to specific biological targets. emanresearch.orgresearchgate.net These simulations help in understanding binding affinity, interaction modes, and the stability of the ligand-protein complex. nih.govrsc.org
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. researchgate.netresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of furo[2,3-e]indole derivatives and their biological activity, guiding the design of new compounds with enhanced potency. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. researchgate.netnih.govresearchgate.net This technique is used to assess the stability of the most favorable conformations identified through docking and to refine the understanding of binding interactions. nih.govresearchgate.net
ADMET Prediction: A significant challenge in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. emanresearch.orgmdpi.com Computational tools are increasingly used to predict these properties early in the design phase, helping to prioritize compounds with better pharmacokinetic and drug-likeness profiles for further development. nih.govresearchgate.netmdpi.com
Table 2: Application of Computational Tools in Furo-Indole Drug Discovery
| Computational Method | Application | Key Insights | Source(s) |
|---|---|---|---|
| Molecular Docking | Predict binding of derivatives to target proteins (e.g., kinases) | Binding affinity, binding interactions, rationalization of biological activity | nih.govrsc.org |
| QSAR | Model the relationship between chemical structure and anticancer activity | Design of new derivatives with predicted high potency | researchgate.net |
| MD Simulation | Assess the stability of protein-ligand complexes | Stability of conformations, dynamic view of interactions | nih.govresearchgate.net |
Exploration of Novel Biological Targets and Therapeutic Areas
The versatile furo[2,3-e]indole scaffold has demonstrated a wide range of biological activities, particularly as anticancer agents. Research is continuously expanding to identify new molecular targets and therapeutic applications for this class of compounds.
Emerging areas of investigation include:
Kinase Inhibition: Many indole and furo-indole derivatives are being investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com Key targets include:
Cyclin-Dependent Kinase 2 (CDK2): Overexpression of CDK2 is implicated in cancer development, making it a promising target for novel furo[2,3-b]indol-3a-ol derivatives. nih.govresearchgate.net
EGFR, VEGFR-2, and BRAFV600E: These receptor tyrosine kinases are validated targets in cancer therapy. mdpi.comnih.gov Indole-based compounds have been designed as multi-target inhibitors of these kinases. mdpi.com
PI3K/AKT Pathway: Novel furo[2,3-d]pyrimidine (B11772683) derivatives have been developed as dual inhibitors of PI3K and AKT, key components of a signaling pathway critical for cancer cell survival. nih.gov
Anticancer Mechanisms: Beyond kinase inhibition, furo-indole derivatives are being explored for other anticancer activities. Studies on 2,4-disubstituted furo[3,2-b]indole derivatives have shown significant and selective inhibitory activity against renal cancer cells (A498). nih.gov Similarly, furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against a broad panel of cancer cell lines. nih.gov
Antimicrobial Activity: The indole scaffold is present in natural compounds with potent antibacterial and antifungal properties. mdpi.com This suggests that furo[2,3-e]indole derivatives could be developed as novel agents to combat infectious diseases.
Other Therapeutic Areas: The indole core is a component of drugs with diverse pharmacological activities, including anti-inflammatory, antiviral, antimigraine, and antidepressant effects, opening up a wide range of potential therapeutic applications for novel furo[2,3-e]indole compounds. mdpi.com
Table 3: Investigated Biological Targets for Furo-Indole and Related Scaffolds
| Biological Target | Therapeutic Area | Example Scaffold | Source(s) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Furo[2,3-b]indol-3a-ol | nih.govresearchgate.net |
| EGFR, VEGFR-2, BRAFV600E | Cancer | Indole-2-carboxamide | mdpi.com |
| PI3K/AKT | Cancer | Furo[2,3-d]pyrimidine | nih.gov |
| Tubulin Polymerization | Cancer | Indole derivatives | mdpi.com |
Integration of Furo[2,3-E]indole Derivatives into Advanced Materials and Research Scaffolds
The unique chemical properties of the furo[2,3-e]indole core make it a valuable building block not only for pharmaceuticals but also for advanced materials and specialized research tools. Its structural versatility allows for fine-tuning of its electronic and photophysical properties.
Future directions in this field may involve:
Privileged Scaffolds in Medicinal Chemistry: The indole nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. mdpi.commdpi.com The furo[2,3-e]indole core builds upon this, serving as a versatile framework for the design of compound libraries aimed at discovering new drugs. mdpi.commdpi.com
Isosteric Replacements for Kinase Inhibitors: The furo[2,3-b]pyridine (B1315467) core, an isostere of azaindole, is gaining traction as a "hinge-binding template" for the synthesis of selective kinase inhibitors. nih.gov This strategy of isosteric replacement can alter a drug's selectivity profile, potentially improving efficacy and reducing off-target effects. nih.gov This principle can be directly applied to the furo[2,3-e]indole scaffold to modulate interactions with kinase hinge regions.
Molecular Probes and Sensors: The inherent fluorescence of some indole derivatives makes them suitable for development as molecular probes. By functionalizing the furo[2,3-e]indole core with specific recognition elements, it may be possible to create sensors for detecting specific biomolecules or metal ions.
Organic Electronics: The electron-rich nature of the indole ring system is a feature often exploited in organic electronic materials. Furo[2,3-e]indole derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), although this area remains largely unexplored.
Q & A
Q. What are the established synthetic routes for Ethyl 6H-furo[2,3-e]indole-7-carboxylate?
The synthesis typically involves alkylation and cyclization steps. For example, activated indoles can undergo alkylation at the phenolic oxygen with α-haloketones, followed by base-mediated cyclization to form the furoindole core. Deprotection of the indole NH group using potassium hydroxide in methanol yields the final product. This methodology is adaptable for introducing substituents at specific positions .
Q. How is the compound characterized structurally?
X-ray crystallography is a gold standard for unambiguous structural determination. For related indole derivatives, single-crystal X-ray studies (e.g., using SHELX software) reveal intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) that stabilize the crystal lattice. Spectroscopic methods (NMR, IR, mass spectrometry) complement crystallographic data to confirm functional groups and purity .
Q. What assays are used to evaluate its biological activity?
Cellular assays like HCV replicon inhibition (measuring EC₅₀ and IC₅₀ values) are commonly employed. For instance, tricyclic indole derivatives with similar scaffolds show antiviral activity against HCV genotypes 1-3, with IC₅₀ values as low as 0.031 µM. Dose-response curves and cytotoxicity profiling (e.g., using HEK293 cells) validate specificity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Reaction parameters such as solvent polarity, temperature, and base strength critically influence cyclization efficiency. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C enhances ring closure. Catalytic additives (e.g., KI) may improve α-haloketone reactivity during alkylation .
Q. How are data contradictions resolved in crystallographic studies?
SHELXL refinement tools allow for iterative adjustment of thermal displacement parameters and hydrogen-bonding networks. Discrepancies between experimental and calculated electron density maps are mitigated by validating hydrogen-bond geometry (e.g., donor-acceptor distances ≤ 3.5 Å) and applying restraints to disordered regions .
Q. What structural features govern its activity in antiviral targets?
Structure-activity relationship (SAR) studies highlight the importance of the furoindole core and ester substituents. For example, replacing the ethyl ester with bulkier groups reduces NS5B polymerase binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with catalytic residues like Asp318 and Asp319 in HCV NS5B .
Q. How does hydrogen bonding influence its stability in solid-state formulations?
Graph set analysis (e.g., Etter’s notation) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) rings) that enhance crystalline stability. For analogs, C–H⋯O interactions between the carbonyl group and adjacent aromatic protons contribute to melting points above 200°C .
Q. What strategies improve solubility for in vivo studies?
Prodrug approaches, such as converting the ethyl ester to a water-soluble sodium salt, have been successful for related quinoline carboxylates. Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation can also enhance bioavailability .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological activity arises (e.g., high IC₅₀ but low EC₅₀), validate assay conditions (e.g., cell permeability via LC-MS) and confirm target engagement using competitive binding assays .
- Crystallographic Refinement : Use the CHECKCIF tool to flag geometric outliers and ensure compliance with IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
